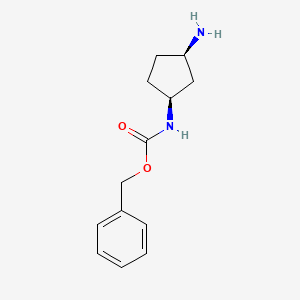![molecular formula C17H18O3 B8690480 Methyl 3-[2-(benzyloxy)phenyl]propanoate](/img/structure/B8690480.png)
Methyl 3-[2-(benzyloxy)phenyl]propanoate
Overview
Description
Methyl 3-[2-(benzyloxy)phenyl]propanoate is an organic compound with the molecular formula C18H20O3. It is a derivative of benzenepropanoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl ester group, and the hydrogen atom on the benzene ring is replaced by a phenylmethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(benzyloxy)phenyl]propanoate can be achieved through several methods. One common method involves the esterification of benzenepropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzenepropanoic acid is coupled with a phenylmethoxy halide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired ester under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale esterification processes. These processes involve the use of continuous reactors and efficient separation techniques to ensure high purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzenepropanoic acid, 2-(phenylmethoxy)-.
Reduction: Benzenepropanoic acid, 2-(phenylmethoxy)-, methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[2-(benzyloxy)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The phenylmethoxy group can also participate in various interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, methyl ester: Similar structure but lacks the phenylmethoxy group.
Benzenepropanoic acid, phenylmethyl ester: Similar structure but has a phenylmethyl group instead of a phenylmethoxy group.
Benzenepropanoic acid, α-hydroxy-, methyl ester: Contains an additional hydroxyl group on the propanoic acid chain.
Uniqueness
Methyl 3-[2-(benzyloxy)phenyl]propanoate is unique due to the presence of both the phenylmethoxy and methyl ester groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
methyl 3-(2-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O3/c1-19-17(18)12-11-15-9-5-6-10-16(15)20-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
InChI Key |
ZELZLZRKENFUMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
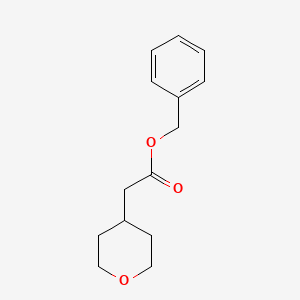
![(1H-Benzo[d]imidazol-2-yl)methyl acetate](/img/structure/B8690407.png)
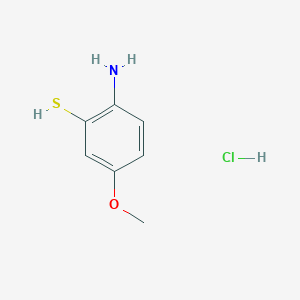
![6-Ethyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B8690418.png)
![4-Chloro-2-iodothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8690425.png)
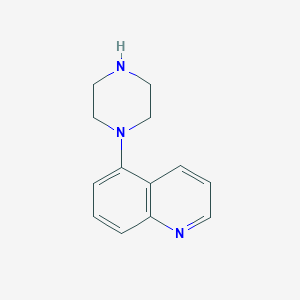
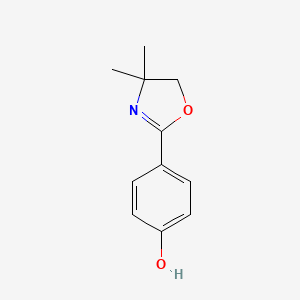

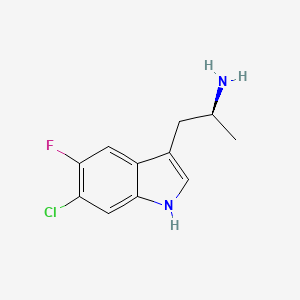
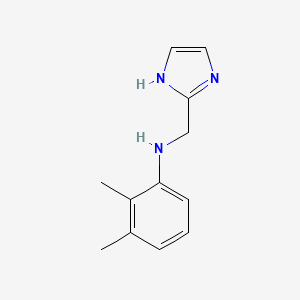
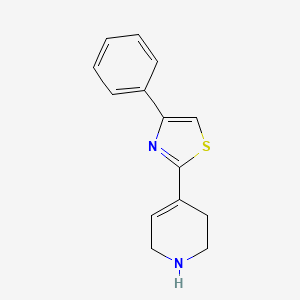

![2-Ethyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8690494.png)
